molecular formula C13H17F6N3OS B14335419 [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea CAS No. 101931-82-2

[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea

Cat. No.: B14335419
CAS No.: 101931-82-2
M. Wt: 377.35 g/mol
InChI Key: JFUDBCXCGILAGW-QPSGOUHRSA-N
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Description

[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, 3,5,5-trimethylcyclohex-2-en-1-one, undergoes a reaction with 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethane in the presence of a base to form the corresponding cyclohexene derivative.

    Amination: The cyclohexene derivative is then reacted with an amine to introduce the amino group.

    Thiourea Formation: Finally, the amino compound is treated with thiourea under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring or the thiourea group, resulting in various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced cyclohexene derivatives and thiourea derivatives.

    Substitution: Various substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Protein Labeling: It can be used to label proteins for biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]urea: Similar structure but with a urea group instead of thiourea.

    [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]sulfonamide: Contains a sulfonamide group instead of thiourea.

Uniqueness

[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea is unique due to the presence of both trifluoromethyl groups and a thiourea moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds, making it a versatile compound for various applications.

Properties

CAS No.

101931-82-2

Molecular Formula

C13H17F6N3OS

Molecular Weight

377.35 g/mol

IUPAC Name

[(E)-[6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-ylidene]amino]thiourea

InChI

InChI=1S/C13H17F6N3OS/c1-6-4-7(21-22-9(20)24)8(10(2,3)5-6)11(23,12(14,15)16)13(17,18)19/h4,8,23H,5H2,1-3H3,(H3,20,22,24)/b21-7+

InChI Key

JFUDBCXCGILAGW-QPSGOUHRSA-N

Isomeric SMILES

CC1=C/C(=N\NC(=S)N)/C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=NNC(=S)N)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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